molecular formula C17H19ClN2O B5594947 N-(2-chlorophenyl)-4-(diethylamino)benzamide

N-(2-chlorophenyl)-4-(diethylamino)benzamide

Cat. No. B5594947
M. Wt: 302.8 g/mol
InChI Key: DJDXJMUHPDLMJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized and characterized using various techniques. Demir et al. (2016) detailed the synthesis of a closely related compound, emphasizing the use of X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra for characterization, alongside DFT calculations to predict geometrical structure and vibrational frequencies (Demir et al., 2016). Furthermore, Nakayama et al. (1998) described synthesizing a compound through the reaction of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium, showcasing the compound's unique properties and reactions under various conditions (Nakayama et al., 1998).

Molecular Structure Analysis

Extensive studies have been conducted on the molecular structure of similar benzamide compounds. For instance, Siddiqui et al. (2008) and Gowda et al. (2008) have provided detailed analyses of the crystal structures of N-(2-chlorophenyl) derivatives, highlighting the stabilizing effects of intramolecular hydrogen bonds and the dihedral angles formed between different rings within the molecules (Siddiqui et al., 2008; Gowda et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of N-(2-chlorophenyl)-4-(diethylamino)benzamide derivatives have been explored in various studies. The compound's reactivity with different reagents under mild conditions has been documented, along with the synthesis of related compounds displaying potent antimalarial activity (Kesten et al., 1987).

Physical Properties Analysis

The physical properties, such as crystallization behavior and conformational details, have been studied extensively. Gowda et al. (2008) discussed the conformations of N—H and C=O bonds in related structures, providing insights into the compound's stability and intermolecular interactions (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, including vibrational frequencies and electronic properties, have been analyzed through DFT calculations and spectroscopic measurements. Studies like those conducted by Arslan et al. (2007) offer a comparison between calculated and experimental data, shedding light on the compound's fundamental vibrational modes and assignments (Arslan et al., 2007).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-3-20(4-2)14-11-9-13(10-12-14)17(21)19-16-8-6-5-7-15(16)18/h5-12H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDXJMUHPDLMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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